molecular formula C16H14ClN3O2 B15243109 Ethyl 5-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Ethyl 5-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B15243109
M. Wt: 315.75 g/mol
InChI Key: ZEZJVGLEGSEPNZ-UHFFFAOYSA-N
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Description

Ethyl 5-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and material science. This compound is characterized by a pyrazolo[1,5-a]pyrimidine core, which is a fused ring system combining pyrazole and pyrimidine rings, and is substituted with an ethyl ester, a 4-chlorophenyl group, and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired regioselectivity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are crucial for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 5-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways or interact with DNA to exert anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 5-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other related compounds.

Properties

Molecular Formula

C16H14ClN3O2

Molecular Weight

315.75 g/mol

IUPAC Name

ethyl 5-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C16H14ClN3O2/c1-3-22-16(21)13-9-18-20-10(2)8-14(19-15(13)20)11-4-6-12(17)7-5-11/h4-9H,3H2,1-2H3

InChI Key

ZEZJVGLEGSEPNZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2N=C(C=C(N2N=C1)C)C3=CC=C(C=C3)Cl

Origin of Product

United States

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